molecular formula C8H14O2 B176731 3-Cyclopropyl-2,2-dimethylpropanoic acid CAS No. 131469-76-6

3-Cyclopropyl-2,2-dimethylpropanoic acid

Cat. No.: B176731
CAS No.: 131469-76-6
M. Wt: 142.2 g/mol
InChI Key: IFGOYRZTQBNBNW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,2-dimethylpropanoic acid is a carboxylic acid with the molecular formula C8H14O2 It is characterized by a cyclopropyl group attached to a 2,2-dimethylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Cyclopropyl-2,2-dimethylpropanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The carboxyl group can participate in substitution reactions, forming esters, amides, or anhydrides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alcohols, amines, acyl chlorides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Esters, amides, anhydrides.

Scientific Research Applications

3-Cyclopropyl-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the cyclopropyl group may impart unique steric and electronic effects, modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetic acid: Similar in structure but lacks the 2,2-dimethyl substitution.

    2,2-Dimethylpropanoic acid: Lacks the cyclopropyl group.

    Cyclopropylpropanoic acid: Similar but with a different substitution pattern.

Uniqueness

3-Cyclopropyl-2,2-dimethylpropanoic acid is unique due to the presence of both a cyclopropyl group and a 2,2-dimethyl substitution on the propanoic acid backbone. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-cyclopropyl-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,7(9)10)5-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGOYRZTQBNBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562483
Record name 3-Cyclopropyl-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131469-76-6
Record name 3-Cyclopropyl-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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